molecular formula C18H26BNO4 B1453401 3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester CAS No. 1073355-06-2

3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester

Cat. No.: B1453401
CAS No.: 1073355-06-2
M. Wt: 331.2 g/mol
InChI Key: KHXJYLFLGVPADA-UHFFFAOYSA-N
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Description

3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

The primary target of 3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester is the formation of carbon-carbon bonds. This compound is a boron reagent used in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron atom in the compound transfers a formally nucleophilic organic group to a palladium atom . This reaction results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction enables the synthesis of a wide array of organic compounds, contributing to the diversity and complexity of biochemical structures .

Pharmacokinetics

The rate of hydrolysis is influenced by the pH and can be considerably accelerated at physiological pH .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This contributes to the synthesis of complex organic molecules, expanding the diversity of biochemical structures .

Action Environment

The action of this compound is influenced by environmental factors such as pH. As mentioned earlier, the rate of hydrolysis of boronic esters, including this compound, can be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is generally carried out under mild conditions to prevent the decomposition of the boronic ester . The process involves the formation of a boronate ester intermediate, which is then purified through column chromatography to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acid components can be implemented to reduce costs and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions with aryl halides produce biaryl compounds, while oxidation reactions yield boronic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tetrahydrofurfurylaminocarbonyl)phenylboronic acid pinacol ester is unique due to the presence of the tetrahydrofurfurylaminocarbonyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s stability and allows for specific interactions in biological systems, making it a valuable tool in both synthetic chemistry and biomedical research .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-8-5-7-13(11-14)16(21)20-12-15-9-6-10-22-15/h5,7-8,11,15H,6,9-10,12H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXJYLFLGVPADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701122943
Record name N-[(Tetrahydro-2-furanyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073355-06-2
Record name N-[(Tetrahydro-2-furanyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073355-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Tetrahydro-2-furanyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(Tetrahydrofurfurylamino-1-carbonyl)phenyl]boronic acid pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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